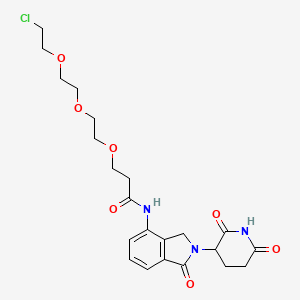

Lenalidomide-CO-PEG3-Cl

説明

Lenalidomide-CO-PEG3-Cl is a chemically modified derivative of lenalidomide, a potent immunomodulatory drug widely used in oncology. The compound features a polyethylene glycol (PEG) linker with three ethylene glycol units (PEG3), a carbonyl (CO) group, and a terminal chlorine (Cl) atom. This modification aims to enhance the pharmacokinetic (PK) properties of lenalidomide, such as solubility, stability, and targeted delivery, while retaining its therapeutic efficacy. The Cl group serves as a reactive handle for further conjugation with targeting ligands or other therapeutic agents, making it a versatile building block in drug development, particularly for proteolysis-targeting chimeras (PROTACs) .

特性

分子式 |

C22H28ClN3O7 |

|---|---|

分子量 |

481.9 g/mol |

IUPAC名 |

3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |

InChI |

InChI=1S/C22H28ClN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29) |

InChIキー |

SVKIYFTYBVWNHV-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCCl |

製品の起源 |

United States |

準備方法

The synthesis of Lenalidomide-CO-PEG3-Cl involves several key steps:

Cyclization: The brominated intermediate is then cyclized with 3-aminopiperidinedione to form the lenalidomide nitro precursor.

PEGylation: The precursor is further reacted with a PEG linker to introduce the polyethylene glycol chain.

Chlorination: Finally, the compound is chlorinated to yield Lenalidomide-CO-PEG3-Cl.

化学反応の分析

Lenalidomide-CO-PEG3-Cl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reagents like iron powder and ammonium chloride.

Substitution: The chloride group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include N-bromosuccinimide for bromination, iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Lenalidomide-CO-PEG3-Cl has a wide range of scientific research applications:

作用機序

Lenalidomide-CO-PEG3-Cl exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3 . The degradation of these proteins disrupts key signaling pathways, resulting in the inhibition of cancer cell growth and survival .

類似化合物との比較

Structural Features :

- Core Structure: Retains the glutarimide-isoindolinone pharmacophore of lenalidomide, critical for binding cereblon (CRBN) E3 ubiquitin ligase .

- Linker : PEG3 spacer improves hydrophilicity and reduces aggregation.

- Terminal Group : Chlorine enables nucleophilic substitution reactions for covalent conjugation.

Lenalidomide-CO-PEG3-Cl belongs to a class of lenalidomide derivatives modified with PEG linkers and functional terminal groups. Below is a detailed comparison with structurally analogous compounds:

Structural Differences and Functional Groups

Pharmacokinetic and Physicochemical Properties

- Solubility :

- Stability :

Advantages and Limitations

- Lenalidomide-CO-PEG3-Cl: Advantages: Balanced PK profile; versatile Cl group for diverse conjugation strategies.

- Comparators :

- PEG4-azide : Superior solubility but larger molecular weight may limit tissue penetration.

- PEG2-Cl : Compact size but reduced solubility and conjugation flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。